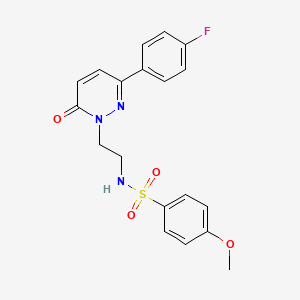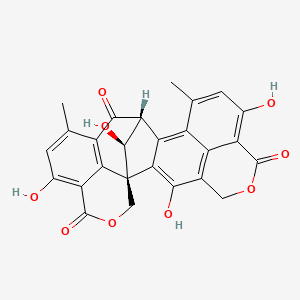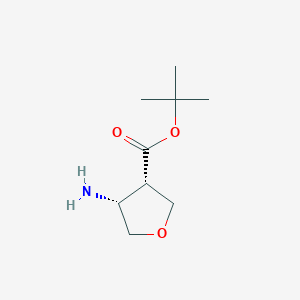
N-(3-fluoro-4-methylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-4-methylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a methyl group, a pyridine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the core thiazole ring. One common approach is the cyclization of 2-aminothiazole derivatives with appropriate carboxylic acid derivatives under acidic or basic conditions. The fluorinated phenyl group and the pyridine moiety are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high quality.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluoro-4-methylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(3-fluoro-4-methylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-fluoro-4-methylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
N-(3-fluoro-4-methylphenyl)-3-(4-propoxyp henyl)acrylamide
N-ethyl-N-(3-methylphenyl)-4-fluorobenzamide
N-(3-fluoro-4-methylphenyl)-N-[(E)-(4-{[(3-fluoro-4-methylphenyl)imino]methyl}phenyl)methylidene]amine
Uniqueness: N-(3-fluoro-4-methylphenyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c1-10-5-6-11(8-12(10)17)19-15(22)13-9-23-16(20-13)21-14-4-2-3-7-18-14/h2-9H,1H3,(H,19,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFSRFGOERRBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2921454.png)
![4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B2921455.png)

![Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride](/img/structure/B2921457.png)
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride](/img/structure/B2921458.png)


![N-(4-ethoxyphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2921462.png)
![5-cyclopropyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2921465.png)

![rac-(1R,2R,4R)-5-oxobicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B2921470.png)

![N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2921475.png)

